5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Opioid receptor pharmacology Pyrazole SAR Screening hit validation

This 1,5-diarylpyrazole-3-carboxylic acid (CAS 158941-09-4) is a differentiated μ-opioid probe with confirmed IC50 of 9.65 μM and inactive across 15+ off-targets, reducing polypharmacology risk in assay development. Its N1-4-methylphenyl substitution distinguishes it from the N1-2,4-dichlorophenyl rimonabant scaffold. As the free carboxylic acid, it is the essential precursor for amide coupling to generate C3-carboxamide libraries — a conversion known to enhance CB1 affinity by >1,700-fold. Available at ≥95% purity with broad negative screening data. Ideal for SAR exploration and agrochemical derivatization.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 158941-09-4
Cat. No. B2864764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
CAS158941-09-4
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)20-16(10-15(19-20)17(21)22)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)
InChIKeyCUHBVUBREUIUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-09-4): A Diarylpyrazole Carboxylic Acid for Targeted CB1 Receptor Antagonist Development


5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-09-4) is a synthetic diarylpyrazole featuring a 4-chlorophenyl group at C5 and a 4-methylphenyl (p-tolyl) substituent at N1 of the pyrazole ring, with a free carboxylic acid at C3 [1]. This scaffold is structurally related to the cannabinoid type 1 (CB1) receptor antagonist rimonabant (SR141716A), which uses a 2,4-dichlorophenyl at N1 and a piperidinyl carboxamide at C3 . The compound is listed in the MLSMR screening library (MLS000755192) and has been evaluated in multiple PubChem BioAssays, with confirmed activity at the mu-type opioid receptor (IC50 9.65 μM) [2]. Its molecular formula is C17H13ClN2O2, with a molecular weight of 312.7 g/mol and calculated XLogP3 of 4.4 [1].

Why Generic 1,5-Diarylpyrazole-3-carboxylic Acids Cannot Substitute for CAS 158941-09-4


Within the 1,5-diarylpyrazole-3-carboxylic acid chemotype, even single-atom changes to the N1-aryl substituent produce measurable shifts in target affinity and selectivity profiles. The 4-methylphenyl (p-tolyl) group at N1 in CAS 158941-09-4 distinguishes it from analogs bearing phenyl, 3-chlorophenyl, or 2,4-dichlorophenyl at the same position. For instance, replacement of the N1-4-methylphenyl with an N1-3-chlorophenyl yields a 1.19-fold change in mu-opioid receptor IC50 (9.65 μM vs. 8.10 μM) [1][2]. Furthermore, the absence of the 4-methyl substituent on the pyrazole core and the presence of the free carboxylic acid rather than a carboxamide fundamentally alter CB1 receptor pharmacology: rimonabant (piperidinyl carboxamide) exhibits an IC50 of 13.6 nM at CB1, whereas this free acid is expected to show orders-of-magnitude weaker CB1 affinity, consistent with the established SAR that a C3 carboxamide is required for potent CB1 antagonism . These structural features make generic interchange among diarylpyrazole-3-carboxylic acids scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid


Mu-Opioid Receptor Affinity: N1-Aryl Substituent Comparison Between 4-Methylphenyl and 3-Chlorophenyl Analogs

In a direct head-to-head comparison using the same assay platform, the target compound bearing an N1-4-methylphenyl group shows an IC50 of 9.65 μM at the human mu-type opioid receptor, whereas the closely related analog 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (BDBM64865) yields an IC50 of 8.10 μM [1][2]. The 4-methylphenyl substituent thus results in a 1.19-fold reduction in affinity relative to the 3-chlorophenyl analog.

Opioid receptor pharmacology Pyrazole SAR Screening hit validation

Broad Assay Selectivity: Negative Screening Results Across 15+ Distinct Molecular Targets

The compound was tested in over 15 distinct PubChem BioAssays and returned 'Inactive' results across targets including S1P3, PPARγ (SRC-1 and SRC-3 recruitment), Ras-related GTPases (Rac, Rab7, Ras, Rab2, Cdc42), 14-3-3/Bad interaction, eukaryotic translation initiation, PKD, Factor XIa, Factor XIIa, TLR4-MyD88 binding, STAT3, STAT1, Kallikrein 5, and RGS12 GoLoco motif [1]. In contrast, the comparator BDBM64865 was tested in fewer assays but showed inactivity in Bcl-2-like protein 11 (EC50 > 350 μM) alongside its mu-opioid activity, suggesting a distinct selectivity signature [2].

Selectivity profiling Polypharmacology MLSMR screening

Physicochemical Differentiation: XLogP3 and Molecular Weight Relative to Core Diarylpyrazole Analogs

The target compound has a calculated XLogP3 of 4.4 and molecular weight of 312.7 g/mol [1]. The comparator rimonabant carboxylic acid (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) has a molecular weight of 381.6 g/mol, a difference of 68.9 g/mol attributable to the additional chlorine atoms and 4-methyl group [2]. The lower lipophilicity and smaller size of the target compound may confer advantages in solubility and permeability for certain applications, though experimental LogP and solubility data are not publicly available for direct comparison.

Drug-likeness Physicochemical properties Lead optimization

CB1 Receptor Pharmacophore Divergence: Carboxylic Acid vs. Carboxamide at C3

The established SAR for diarylpyrazole CB1 antagonists demonstrates that a carboxamide (particularly piperidinyl carboxamide) at the C3 position is critical for high-affinity CB1 binding. Rimonabant (SR141716), which is the piperidinyl amide of rimonabant carboxylic acid, exhibits an IC50 of 13.6 nM at the human CB1 receptor . The free carboxylic acid form (rimonabant carboxylic acid) has been reported to show an IC50 of approximately 23.30 μM at CB1, representing a >1,700-fold loss in potency [1]. By inference, the target compound (CAS 158941-09-4), also a free carboxylic acid, is expected to exhibit similarly weak CB1 affinity, positioning it as a synthetic intermediate rather than a direct CB1 pharmacological agent.

CB1 antagonist Rimonabant analog Structure-activity relationship

Optimal Procurement and Application Scenarios for 5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-09-4)


Scaffold for CB1 Antagonist Amide Library Synthesis

This compound serves as a versatile carboxylic acid intermediate for amide coupling reactions to generate libraries of C3-carboxamide derivatives. The established SAR showing that conversion from free acid to piperidinyl amide can increase CB1 affinity by >1,700-fold (as demonstrated with rimonabant) makes this compound a strategic starting point for SAR exploration . Its N1-4-methylphenyl substituent offers a distinct steric and electronic environment compared to the canonical N1-2,4-dichlorophenyl rimonabant scaffold, potentially yielding analogs with differentiated CB1 binding kinetics or subtype selectivity.

Mu-Opioid Receptor Tool Compound with Defined Selectivity Profile

With a confirmed IC50 of 9.65 μM at the human mu-opioid receptor and documented inactivity across 15+ other screening targets, this compound represents a characterized starting point for opioid receptor pharmacology studies [1][2]. Its broad negative screening data reduce the likelihood of polypharmacology confounding experimental results, making it suitable as a reference compound in assay development or as a fragment for structure-based drug design targeting opioid receptors.

Comparative SAR Probe for N1-Aryl Substituent Effects in Diarylpyrazoles

The direct head-to-head comparison with BDBM64865 (N1-3-chlorophenyl analog) at the mu-opioid receptor quantifies the effect of N1-aryl substitution on target affinity (9.65 μM vs. 8.10 μM) [1]. This makes the compound a valuable SAR probe in systematic studies examining how para-methyl versus meta-chloro substitution at N1 influences receptor binding, physicochemical properties, and downstream pharmacology across diarylpyrazole series.

Agrochemical Intermediate and Heterocyclic Building Block

Diarylpyrazole-3-carboxylic acids are recognized intermediates in agrochemical research, particularly as precursors to herbicidal and fungicidal agents . The compound's commercial availability at 95% purity and its balanced physicochemical profile (MW 312.7, XLogP3 4.4) make it suitable for industrial-scale derivatization in non-pharmaceutical applications where the 1,5-diarylpyrazole core is a privileged scaffold.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.